REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1C1C=CC=CC=1O)([CH3:4])([CH3:3])[CH3:2].[P:22]([O:37]C1C=CC=CC=1)([O:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[O:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C[O-].[Na+]>>[P:22]([O-:37])([O-:30])[O-:23].[P:22]([O:23][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)([O:30][C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[O:37][C:6]1[CH:7]=[CH:8][C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:10][C:5]=1[C:1]([CH3:3])([CH3:2])[CH3:4] |f:2.3|
|
Name
|
2,4 di-tert-butylphenyl phenol
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
sodium methylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
P(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |